Methyl 3-(2-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(2-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound features a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group. Its molecular formula is C11H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxyphenyl)propanoate can be synthesized through the esterification of 3-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Methyl 3-(2-methoxyphenyl)propanoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-(2-methoxyphenyl)propanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Hydrolysis: 3-(2-methoxyphenyl)propanoic acid and methanol.
Reduction: 3-(2-methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the manufacture of fragrances, flavoring agents, and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)propanoate: Similar structure but with the methoxy group at the para position.
Ethyl 3-(2-methoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positioning can affect the compound’s physical properties, such as solubility and boiling point, as well as its biological activity.
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNTBIPIZYXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340206 | |
Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55001-09-7 | |
Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55001-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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